molecular formula C10H14N2 B3059765 [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine CAS No. 1256822-24-8

[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine

Cat. No. B3059765
CAS RN: 1256822-24-8
M. Wt: 162.23
InChI Key: CSRHKVBYOAFDIW-UHFFFAOYSA-N
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Description

[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine, also known as MP-CPM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

This compound is part of a class of chemicals known as pyrimidines, which have been employed in the design of privileged structures in medicinal chemistry . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Anti-Fibrosis Activity

A study has shown that pyrimidine derivatives, including [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine, have potential anti-fibrotic activities . In this study, compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds similar to [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine have been found to effectively inhibit the expression of collagen . This could be useful in the treatment of diseases where collagen overproduction is a problem, such as fibrotic diseases.

Reduction of Hydroxyproline Content

The same study also found that these compounds could reduce the content of hydroxyproline in cell culture medium in vitro . Hydroxyproline is a major component of the protein collagen, and its reduction could be beneficial in the treatment of fibrotic diseases.

Potential Antimicrobial Activity

While there is no direct evidence for [1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine having antimicrobial activity, other pyrimidine derivatives are known to have such properties . Further research could explore this potential application.

Potential Antiviral Activity

Similarly, while there is no direct evidence for antiviral activity, other pyrimidine derivatives are known to have antiviral properties . This could be another area for future research.

properties

IUPAC Name

[1-(5-methylpyridin-2-yl)cyclopropyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-3-9(12-6-8)10(7-11)4-5-10/h2-3,6H,4-5,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRHKVBYOAFDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229969
Record name Cyclopropanemethanamine, 1-(5-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine

CAS RN

1256822-24-8
Record name Cyclopropanemethanamine, 1-(5-methyl-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256822-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, 1-(5-methyl-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(5-Methylpyridin-2-yl)cyclopropyl]methanamine
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